N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
CAS No.: 1005948-42-4
Cat. No.: VC7794355
Molecular Formula: C23H20ClN3O3S2
Molecular Weight: 486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005948-42-4 |
|---|---|
| Molecular Formula | C23H20ClN3O3S2 |
| Molecular Weight | 486 |
| IUPAC Name | N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide |
| Standard InChI | InChI=1S/C23H20ClN3O3S2/c1-3-27-21-18(24)8-6-10-20(21)31-23(27)25-22(28)17-7-4-5-9-19(17)26-32(29,30)16-13-11-15(2)12-14-16/h4-14,26H,3H2,1-2H3 |
| Standard InChI Key | RAGOJXGBBARZDR-WJTDDFOZSA-N |
| SMILES | CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 2,3-dihydro-1,3-benzothiazole core substituted at position 4 with a chlorine atom and position 3 with an ethyl group. The (2E)-configuration denotes the geometry of the imine-like ylidene moiety. Attached to this core is a 2-(4-methylbenzenesulfonamido)benzamide group, which introduces a sulfonamide linkage and a para-tolyl substituent .
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Benzothiazole core | 2,3-dihydro-1,3-benzothiazole with 4-Cl, 3-ethyl substitutions |
| Ylidene moiety | (2E)-configured imine system |
| Sulfonamido benzamide | 2-(4-methylbenzenesulfonamido)benzamide appended via amide linkage |
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₃₀H₂₅ClN₄O₃S₂, yielding a molecular weight of 597.18 g/mol. This aligns with derivatives reported in PubChem entries for related benzothiazoles .
Synthetic Pathways
Benzothiazole Core Synthesis
The dihydrobenzothiazole scaffold is typically synthesized via cyclization of thiourea derivatives with chlorinated carbonyl compounds. For example, Aly et al. detailed the alkylation of 2-aminobenzothiazoles using sodium hydride (NaH) and alkyl halides, a method adaptable to introducing the ethyl group at position 3.
Sulfonamido Benzamide Coupling
The sulfonamido benzamide moiety is introduced via amide coupling. A validated approach involves reacting the benzothiazole amine with 2-(4-methylbenzenesulfonamido)benzoyl chloride under inert conditions, using triethylamine (TEA) as a base .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Alkylation of 4-Cl-benzothiazole | Ethyl bromide, NaH, DMF, 0°C → RT |
| 2 | Ylidene formation | Oxidation with MnO₂, CH₂Cl₂, reflux |
| 3 | Amide coupling | 2-(4-methylbenzenesulfonamido)benzoyl chloride, TEA, DCM |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Signals at δ 1.2–1.4 ppm (triplet, 3H, CH₂CH₃), δ 3.1–3.3 ppm (quartet, 2H, NCH₂), and δ 7.2–8.1 ppm (aromatic protons) are anticipated.
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¹³C NMR: Peaks for the carbonyl (C=O, ~165 ppm) and sulfonamide (S=O, ~130 ppm) groups align with related compounds .
Infrared (IR) Spectroscopy
Key absorptions include:
-
N-H stretch: ~3300 cm⁻¹ (amide/sulfonamide)
-
C=O stretch: ~1680 cm⁻¹ (amide I band)
Challenges and Future Directions
Metabolic Stability
Benzothiazoles often face rapid hepatic metabolism due to sulfur oxidation. Introducing electron-withdrawing groups (e.g., Cl) may mitigate this, as seen in fluorinated derivatives .
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